AC 264613 AC 264613 The first agonist of the G-protein-coupled receptor (GPCR) protease activated receptor 2 (PAR2)
AC-264613 is the first agonist of the G-protein-coupled receptor (GPCR) protease activated receptor 2 (PAR2). AC-264613 suppresses interferon regulatory factor 5 and decreases interleukin-12p40 production by lipopolysaccharide-stimulated macrophages. AC-264613 activated PAR2 signaling in cellular proliferation assays, phosphatidylinositol hydrolysis assays, and Ca(2+) mobilization assays, with potencies ranging from 30 to 100 nM.
Brand Name: Vulcanchem
CAS No.: 1051487-82-1
VCID: VC0516843
InChI: InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1
SMILES: CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
Molecular Formula: C19H18BrN3O2
Molecular Weight: 400.3 g/mol

AC 264613

CAS No.: 1051487-82-1

Cat. No.: VC0516843

Molecular Formula: C19H18BrN3O2

Molecular Weight: 400.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AC 264613 - 1051487-82-1

Specification

Description The first agonist of the G-protein-coupled receptor (GPCR) protease activated receptor 2 (PAR2)
AC-264613 is the first agonist of the G-protein-coupled receptor (GPCR) protease activated receptor 2 (PAR2). AC-264613 suppresses interferon regulatory factor 5 and decreases interleukin-12p40 production by lipopolysaccharide-stimulated macrophages. AC-264613 activated PAR2 signaling in cellular proliferation assays, phosphatidylinositol hydrolysis assays, and Ca(2+) mobilization assays, with potencies ranging from 30 to 100 nM.
CAS No. 1051487-82-1
Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
IUPAC Name (3R,4S)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
Standard InChI InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1
Standard InChI Key RQKXQCSEZPQBNZ-CBCLUANDSA-N
Isomeric SMILES C/C(=N\NC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br
SMILES CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
Canonical SMILES CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator